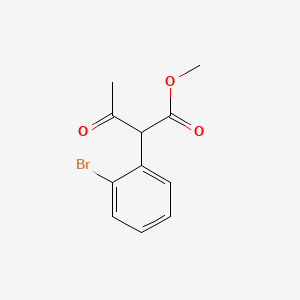

2-(2-溴苯基)-3-氧代丁酸甲酯

描述

Synthesis Analysis

The synthesis of compounds similar to “Methyl 2-(2-bromophenyl)-3-oxobutanoate” has been reported. For instance, a base-mediated decarboxylative annulation of ynones with methyl 2-(2-bromophenyl)acetates has been used to produce a broad range of benzoxepines . This method proceeds through a tandem [2 + 4] annulation, ring-opening decarboxylative reaction, and an intramolecular nucleophilic aromatic substitution reaction .科学研究应用

Organic Synthesis

Methyl 2-(2-bromophenyl)-3-oxobutanoate: is a valuable intermediate in organic synthesis. It is particularly useful in the base-promoted decarboxylative annulation process, which allows for the efficient synthesis of benzoxepines . These compounds are of interest due to their potential pharmacological properties and their use in creating complex organic molecules.

Medicinal Chemistry

In medicinal chemistry, this compound finds application in the development of new therapeutic agents. It can be used to synthesize boron reagents for Suzuki–Miyaura coupling , a widely applied reaction in the pharmaceutical industry for forming carbon-carbon bonds in drug molecules.

Agriculture

The compound’s derivatives have been explored for their potential use in agriculture. The decarboxylative annulation method mentioned earlier can also be applied to create compounds that may serve as agrochemicals .

Material Science

In material science, Methyl 2-(2-bromophenyl)-3-oxobutanoate can be a precursor for materials with specific electronic properties. Its derivatives could be used in the synthesis of organic semiconductors or light-emitting diodes (LEDs) .

Environmental Science

This compound could be used in environmental science research to develop sensors or indicators for environmental monitoring. Its chemical structure allows for modifications that can react to specific environmental stimuli .

Biochemistry

In biochemistry, the compound can be utilized to study enzyme-catalyzed reactions . It can act as a substrate or inhibitor in enzymatic assays to understand the biochemical pathways or enzyme mechanisms .

Pharmacology

The compound’s role in pharmacology is significant in the synthesis of antimicrobial and antiproliferative agents . It can be used to create new compounds that combat drug resistance in pathogens and cancer cells .

Analytical Chemistry

Finally, in analytical chemistry, Methyl 2-(2-bromophenyl)-3-oxobutanoate can be used as a standard or reference compound in chromatography and mass spectrometry to identify and quantify similar compounds .

作用机制

Mode of Action

The compound is known to participate in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The compound, being a brominated compound, can act as the halide in this reaction .

Biochemical Pathways

In the context of Suzuki–Miyaura cross-coupling reactions, the compound participates in a series of steps including oxidative addition, transmetalation, and reductive elimination . The bromine atom in the compound is replaced by an organoboron group during the transmetalation step .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption . The compound is also predicted to be an inhibitor of CYP1A2 .

Result of Action

The result of the compound’s action in a Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s reactivity can be influenced by the presence of a base in the reaction environment . Additionally, the compound’s stability and reactivity can be influenced by storage conditions . The compound is also known to be hygroscopic .

属性

IUPAC Name |

methyl 2-(2-bromophenyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-7(13)10(11(14)15-2)8-5-3-4-6-9(8)12/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNLLHXMARGDDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-bromophenyl)-3-oxobutanoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1407122.png)

![Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate hydrochloride](/img/structure/B1407124.png)

![Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407125.png)

![Methyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]acetate](/img/structure/B1407132.png)

![[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea](/img/structure/B1407134.png)

![4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1407135.png)

![4-Methyl-N1-[(1E)-(4-methylphenyl)methylene]-1H-imidazole-1,2-diamine](/img/structure/B1407140.png)